Antibacterial agent 180

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

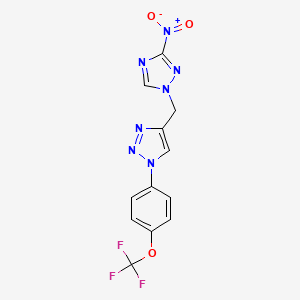

Molecular Formula |

C12H8F3N7O3 |

|---|---|

Molecular Weight |

355.23 g/mol |

IUPAC Name |

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]triazole |

InChI |

InChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2 |

InChI Key |

FJMSOFLEPGHTJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Antibacterial Agent 180

Notice: Information regarding a specific "Antibacterial Agent 180" is not available in the public domain. The designation "180" does not correspond to a recognized nomenclature for an antibacterial compound in the reviewed scientific literature. It may be an internal, proprietary, or otherwise unpublished identifier.

This guide, therefore, provides a comprehensive framework for understanding the mechanism of action of novel antibacterial agents, which can be applied once specific data for "this compound" becomes available. The methodologies, data presentation formats, and visualization approaches detailed below are representative of a thorough investigation into a new antibacterial compound.

Executive Summary

The relentless rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. A comprehensive understanding of how a new agent works is critical for its development into an effective therapeutic. This document outlines the typical experimental approaches and data required to elucidate the mechanism of action of a novel antibacterial compound, using the placeholder "this compound."

Core Principles of Antibacterial Action

The majority of antibacterial agents function by targeting essential cellular processes in bacteria that are absent or significantly different in humans, ensuring selective toxicity.[1][2] Key mechanisms include:

-

Inhibition of Cell Wall Synthesis: Targeting the production of peptidoglycan, a crucial component of the bacterial cell wall, leads to cell lysis.[1][3]

-

Inhibition of Protein Synthesis: Interference with the bacterial ribosome (typically the 30S or 50S subunits) halts the production of essential proteins.[1][3]

-

Inhibition of Nucleic Acid Synthesis: Blocking the replication or transcription of DNA prevents bacterial proliferation.[1][4]

-

Disruption of Cell Membrane Function: Compromising the integrity of the bacterial cell membrane leads to the leakage of cellular contents.[1][3]

-

Inhibition of Metabolic Pathways: Targeting essential metabolic pathways, such as folic acid synthesis, starves the bacteria of vital molecules.[1][4]

Hypothetical Data Presentation for this compound

Once experimental data is available for "this compound," it would be summarized in tables for clarity and comparative analysis.

Table 1: In Vitro Antibacterial Activity of Agent 180

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | ||

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||

| Klebsiella pneumoniae ATCC 13883 | Gram-negative |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Time-Kill Kinetics of Agent 180 against S. aureus ATCC 29213

| Time (hours) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

CFU: Colony Forming Units

Experimental Protocols for Mechanism of Action Studies

To determine the specific mechanism of action of a novel antibacterial agent, a series of detailed experiments are required.

Macromolecular Synthesis Assays

This set of experiments aims to identify which major cellular synthesis pathway is inhibited by the antibacterial agent.

Methodology:

-

Bacterial cultures (e.g., S. aureus or E. coli) are grown to the mid-logarithmic phase.

-

The culture is divided into several aliquots.

-

A specific radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine), RNA synthesis (e.g., [³H]uridine), protein synthesis (e.g., [³H]leucine), or cell wall synthesis (e.g., [¹⁴C]N-acetylglucosamine) is added to each respective aliquot.

-

The investigational compound ("Agent 180") is added at various concentrations (e.g., 1x, 5x, 10x MIC) to the aliquots. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are used as positive controls. A no-drug aliquot serves as a negative control.

-

Samples are taken at various time points (e.g., 5, 15, 30, and 60 minutes).

-

The macromolecules are precipitated using trichloroacetic acid (TCA).

-

The radioactivity of the precipitated macromolecules is measured using a scintillation counter to determine the rate of incorporation of the radiolabeled precursors.

-

The results are expressed as the percentage of inhibition of incorporation compared to the no-drug control.

Bacterial Cytological Profiling

This technique provides a visual assessment of the morphological changes in bacteria upon treatment with the antibacterial agent, offering clues to its mechanism of action.

Methodology:

-

Bacterial cells are treated with the test compound at its MIC for a defined period.

-

The cells are then stained with a panel of fluorescent dyes that label different cellular components, such as the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., wheat germ agglutinin).

-

The stained cells are visualized using high-resolution fluorescence microscopy.

-

The observed morphological changes are compared to a library of profiles from antibiotics with known mechanisms of action.

Visualizing Cellular Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Workflow for Macromolecular Synthesis Assay.

Caption: Hypothetical Inhibition of DNA Replication Pathway.

Conclusion

While specific data on "this compound" is not publicly available, the framework presented here outlines the necessary steps to elucidate its mechanism of action. A combination of in vitro activity assays, time-kill kinetics, macromolecular synthesis assays, and cytological profiling would provide a comprehensive understanding of how this agent exerts its antibacterial effects. This knowledge is fundamental for the future development and clinical application of any new antibacterial compound.

References

- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 2. mjm.mcgill.ca [mjm.mcgill.ca]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Antitrypanosomal Potential of Nitroaromatic Antibacterial Agents

Introduction

While the query for a specific "Antibacterial agent 180" did not yield a singular designated compound in existing literature, the underlying interest points to a significant area of research: compounds possessing both antibacterial and antitrypanosomal properties. This technical guide focuses on a prominent class of such agents—nitroaromatic compounds, particularly 5-nitrofurans. These agents, including the drug nifurtimox, are recognized for their role in treating trypanosomiasis and serve as a pertinent example for this analysis.[1][2]

Trypanosomiases, such as Human African Trypanosomiasis (HAT) and Chagas disease, are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma.[3] The current treatments for these neglected tropical diseases are limited, often associated with significant toxicity, and face the growing challenge of drug resistance.[4][5] This necessitates the exploration of new therapeutic avenues, including the investigation of compounds with dual antibacterial and antiparasitic activities.

Nitroaromatic compounds function as prodrugs that require enzymatic reduction of their nitro group to exert cytotoxic effects.[2] In trypanosomes, this bioactivation is primarily mediated by a type I nitroreductase (NTR), an enzyme not present in mammalian hosts, which provides a degree of selectivity.[1][5] The activation leads to the formation of reactive metabolites that induce cellular damage, including to DNA and proteins.[3]

This guide provides an in-depth overview of the antitrypanosomal potential of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved in their evaluation.

Quantitative Data on Antitrypanosomal Activity

The efficacy of nitroaromatic compounds against Trypanosoma brucei, the causative agent of HAT, has been demonstrated in various studies. The following table summarizes the in vitro activity of a selection of 5-nitrofuran derivatives.

| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 against L6 cells in µM) | Selectivity Index (SI) | Reference |

| Nifurtimox | T. brucei bloodstream | ~10 | > 100 | > 10 | [1] |

| Compound A | T. brucei bloodstream | 0.2 | > 50 | > 250 | [1] |

| Compound B | T. brucei bloodstream | 0.5 | > 50 | > 100 | [1] |

| Compound C | T. brucei bloodstream | 1.0 | > 50 | > 50 | [1] |

Note: Compound A, B, and C are representative potent 5-nitrofuran derivatives from the study to illustrate the range of activity.

Experimental Protocols

In Vitro Antitrypanosomal Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.

-

Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Preparation:

-

Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.

-

A suspension of trypanosomes is adjusted to a density of 2 x 10^5 cells/mL.

-

In a 96-well microtiter plate, 100 µL of the cell suspension is added to 100 µL of the diluted compound solutions.

-

-

Incubation: The plates are incubated for 48 hours under standard culture conditions.

-

Viability Assessment:

-

After 48 hours, 20 µL of a resazurin-based solution (e.g., AlamarBlue) is added to each well.

-

The plates are incubated for an additional 24 hours.

-

Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

-

Data Analysis: The fluorescence data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Type I Nitroreductase (NTR) Enzyme Assay

This protocol measures the ability of a compound to be a substrate for the trypanosomal type I nitroreductase.

-

Enzyme and Substrate Preparation:

-

Recombinant T. brucei NTR (TbNTR) is expressed and purified.

-

The test compound (nitroaromatic) is dissolved in DMSO.

-

NADPH is prepared as a cofactor solution.

-

-

Reaction Mixture:

-

In a 96-well plate, the reaction is initiated by mixing the purified TbNTR enzyme, the test compound, and NADPH in a suitable buffer (e.g., Tris-HCl).

-

-

Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance curve. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.[1]

Visualizations

Bioactivation Pathway of Nitroaromatic Prodrugs in Trypanosomes

Caption: Bioactivation of 5-nitrofuran prodrugs by trypanosomal Type I Nitroreductase.

Experimental Workflow for Screening Dual-Activity Agents

Caption: A general workflow for the discovery and development of dual-activity agents.

Conclusion

Nitroaromatic compounds represent a promising class of molecules with demonstrated activity against both bacterial and trypanosomal pathogens. Their mechanism of action, which relies on bioreductive activation by parasite-specific enzymes, offers a pathway for selective toxicity. The data and protocols presented in this guide provide a framework for the continued investigation and development of these and other novel agents. The pursuit of dual-activity compounds is a valuable strategy in the fight against infectious diseases, potentially offering broader therapeutic coverage and new tools to combat drug resistance. Further research, following structured workflows from initial screening to in vivo testing, is crucial to translate these findings into clinically effective treatments for neglected diseases like trypanosomiasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Peptides (AMPs): Potential Therapeutic Strategy against Trypanosomiases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti‐Trypanosoma activities of medicinal plants: A systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of "Antibacterial agent 180"

As "Antibacterial agent 180" is not a specifically identified compound in publicly available scientific literature, this technical guide will focus on a well-characterized, novel antibacterial agent, Cefiderocol , as a representative example to fulfill the detailed request for information on a modern antibacterial therapeutic. Cefiderocol is a siderophore cephalosporin with a unique mechanism of action, particularly effective against multidrug-resistant Gram-negative bacteria.

An In-depth Technical Guide to Cefiderocol

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cefiderocol is a parenteral siderophore cephalosporin. Its chemical structure is distinguished by a cephalosporin core similar to ceftazidime and cefepime, with the crucial addition of a chlorocatechol group on the C-3 side chain.[1][2][3][4] This catechol moiety acts as a siderophore, a molecule that chelates iron.[2][4]

The structure includes:

-

A cephalosporin nucleus which is responsible for the core antibacterial activity.

-

A carboxypropanoxyimino group on the C-7 side chain, similar to ceftazidime, which enhances transport across the bacterial outer membrane.[1][2]

-

A pyrrolidinium group on the C-3 side chain, similar to cefepime, which improves stability against β-lactamases and enhances water solubility.[1][2][4][5]

-

A chlorocatechol moiety at the end of the C-3 side chain, which enables the siderophore activity, allowing the molecule to bind to ferric iron (Fe³⁺).[2][3][6][7]

Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[8]

Physicochemical Properties

The physicochemical properties of Cefiderocol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄ClN₇O₁₀S₂ | [8] |

| Molecular Weight | 752.2 g/mol | [8] |

| Water Solubility | 0.00201 mg/mL | [6] |

| logP | -2.265 | [8] |

| pKa (Strongest Acidic) | 2.64 | [6] |

| pKa (Strongest Basic) | 4.05 | [6] |

| Protein Binding | 40-60% (primarily to albumin) | [6] |

| Volume of Distribution | 18 L | [6] |

| Elimination Half-life | ~2.3 hours | [1] |

Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter Gram-negative bacteria, overcoming common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[9][10][11]

-

Siderophore Activity: In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron (Fe³⁺), forming a complex that mimics natural bacterial siderophores.[3][6][9]

-

Active Transport: This Cefiderocol-iron complex is actively transported across the bacterial outer membrane via the bacteria's own iron uptake channels (e.g., CirA and Fiu in E. coli, PiuA in P. aeruginosa).[6][12][13] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space.[2][4]

-

PBP Inhibition: Once in the periplasmic space, Cefiderocol dissociates from the iron.[4][9][10] It then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall synthesis and leading to cell lysis.[2][4][6][9]

This dual mode of entry—passive diffusion through porins and active transport via iron channels—coupled with its high stability against a wide range of β-lactamases, contributes to its potent activity against many multidrug-resistant pathogens.[1][2][9]

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Antibacterial Spectrum and Efficacy

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[12][14][15] Its activity against Gram-positive and anaerobic bacteria is limited.[12]

In Vitro Activity Data (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefiderocol against various Gram-negative pathogens from surveillance studies.

Table 1: Cefiderocol Activity against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP) and Pseudomonas aeruginosa (CR-PA)

| Organism (Resistance Profile) | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | % Susceptible (≤4 mg/L) | Source |

| K. pneumoniae (CR) | 105 | 0.125 | 1 | <0.03 - 2 | 100% | [16] |

| P. aeruginosa (CR) | 74 | 0.5 | 4 | <0.03 - 4 | 100% | [16] |

Table 2: Cefiderocol Activity against a Broad Collection of Gram-Negative Isolates (SENTRY Program 2020)

| Organism Group | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Source |

| Enterobacterales | 8047 | 0.06 | 0.5 | 99.8% | [17] |

| - Carbapenem-Resistant (CRE) | 169 | 0.5 | 4 | 98.2% | [17] |

| P. aeruginosa | 2110 | 0.12 | 0.5 | 99.6% | [17] |

| - Extensively Drug-Resistant | 256 | 0.12 | 1 | 97.3% | [17] |

| A. baumannii complex | 790 | 0.25 | 1 | 97.7% | [17] |

| S. maltophilia | 431 | 0.06 | 0.12 | 100% | [17] |

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for Cefiderocol

Due to Cefiderocol's mechanism of action, its in vitro susceptibility testing requires a specific, iron-depleted medium to mimic the iron-limited conditions found in vivo.[10][15] Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the drug's activity, leading to falsely elevated MIC values. The standardized method uses iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a bacterial isolate using the broth microdilution method.

Materials:

-

Cefiderocol analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Chelex 100 resin

-

Stock solutions of CaCl₂, MgCl₂, and ZnSO₄

-

Sterile 96-well microtiter plates

-

Bacterial isolate (grown overnight on non-selective agar)

-

0.9% sterile saline

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35-37°C)

Methodology:

-

Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the manufacturer's instructions. b. To remove cations, including iron, add 100 g of Chelex 100 resin per liter of autoclaved CAMHB. Stir for a defined period (e.g., 2 hours at room temperature).[18] c. Filter the broth to remove the resin. d. Re-supplement the broth with specific concentrations of cations: Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L), and Zn²⁺ (0.5-1 mg/L). The addition of zinc is critical for the activity of metallo-β-lactamases.[18] e. Adjust the final pH to 7.2-7.4 and sterilize by filtration.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] d. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. b. Include a positive control well (inoculum in ID-CAMHB without antibiotic) and a negative control well (uninoculated ID-CAMHB). c. Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubation: a. Incubate the plates at 35-37°C for 18-24 hours under ambient aerobic conditions.[20]

-

Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth. b. For Cefiderocol, the endpoint should be read as the first well where growth is significantly reduced to a small button (<1 mm) or a light haze. Trailing (reduced growth over a range of concentrations) should be disregarded.[10][21] c. Compare the resulting MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.

Caption: Standard workflow for Cefiderocol MIC determination.

References

- 1. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefiderocol: A New Cephalosporin Stratagem Against Multidrug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefiderocol | C30H34ClN7O10S2 | CID 77843966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 10. Cefiderocol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial spectrum of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. liofilchem.com [liofilchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis and Bioactivity of Novel Antibacterial Agents: A Technical Guide Focused on Quinazolinone Derivatives

Initial Clarification: The designation "Antibacterial agent 180" is primarily associated in scientific literature and commercial databases with a substrate for type I nitroreductases, demonstrating potential as an antitrypanosomatid agent rather than a direct-acting antibacterial compound.[1][2][3][4][5][6] This guide will, therefore, focus on the broader, extensively researched class of quinazolinone derivatives , which exhibit significant antibacterial properties and represent a promising avenue for the discovery of new antimicrobial agents.

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and evaluation of quinazolinone-based antibacterial agents, tailored for researchers, scientists, and drug development professionals.

Introduction to Quinazolinones as Antibacterial Agents

Quinazolinone and its derivatives constitute a vital class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][7][8][9] The fused heterocyclic ring system of quinazolinone serves as a versatile scaffold for chemical modifications, enabling the development of potent and selective antibacterial agents.[9][10] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of novel antibacterial drugs, and quinazolinone derivatives have shown considerable promise in this area.[11]

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives typically involves multi-step reactions. A common and effective method is the condensation of anthranilic acid with various acyl chlorides, followed by cyclization and subsequent derivatization.

General Synthetic Pathway

A widely employed synthetic route for 4(3H)-quinazolinones begins with the acylation of anthranilic acid.[7] The general workflow can be visualized as a three-step process: formation of a benzoxazinone intermediate, followed by the introduction of a side chain via reaction with an amine, and subsequent modifications.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a representative example of the synthesis of quinazolinone derivatives.

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

-

A solution of anthranilic acid (0.1 mol) in a suitable solvent (e.g., pyridine) is cooled to 0-5 °C in an ice bath.

-

The desired acyl chloride (0.11 mol) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

-

The mixture is then poured into a solution of sodium bicarbonate to neutralize excess acid, leading to the precipitation of the benzoxazinone derivative.

-

The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 2,3-disubstituted-quinazolin-4(3H)-one

-

A mixture of the synthesized benzoxazinone derivative (0.01 mol) and a primary amine (0.01 mol) in glacial acetic acid is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into crushed ice.

-

The resulting solid is filtered, washed with water, and purified by recrystallization to yield the final quinazolinone derivative.

Antibacterial Activity and Data

The antibacterial efficacy of quinazolinone derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their activity.

Tabulated Antibacterial Data of Representative Quinazolinone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Deoxyvasicinone | Pseudomonas aeruginosa | 32 | [7] |

| Compound 4 | Candida albicans | 32 | [7] |

| Compound 9 | Aspergillus niger | 64 | [7] |

| Compound A-1 | Staphylococcus aureus | Good Activity | [8] |

| Compound A-1 | Streptococcus pyogenes | Good Activity | [8] |

| Compound A-2 | Escherichia coli | Excellent Activity | [8] |

| Compound A-4 | Pseudomonas aeruginosa | Excellent Activity | [8] |

Note: "Good" and "Excellent" activity are qualitative descriptors from the cited source and are included for completeness.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as follows:

-

Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The antibacterial mechanism of action of quinazolinone derivatives can vary depending on their specific substitutions. However, common targets in bacteria include cell wall synthesis, protein synthesis, and nucleic acid synthesis.

Hypothetical Signaling Pathway for Inhibition of Bacterial Growth

The following diagram illustrates a potential mechanism of action where a quinazolinone derivative inhibits a key bacterial enzyme, leading to cell death.

Conclusion

Quinazolinone derivatives represent a highly promising class of compounds in the search for new antibacterial agents. Their versatile synthetic accessibility and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for further drug development. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and broaden their spectrum of activity against resistant bacterial pathogens.

References

- 1. Antibacterial agent 180_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Bioactivity of Antibacterial Agent 180

Therefore, this guide will serve as a technical template, outlining the essential investigations, data presentation, and experimental protocols that would be required to characterize a novel antibacterial agent. For illustrative purposes, we will use the designation "Agent 180" to represent a hypothetical antibacterial compound and populate the guide with representative data and methodologies. This framework is designed for researchers, scientists, and drug development professionals investigating new antimicrobial entities.

In Vitro Antibacterial Profile of Agent 180

The initial characterization of any new antibacterial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial pathogens. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Susceptibility Testing

The in vitro activity of Agent 180 was evaluated against a panel of ESKAPE pathogens, which are leading causes of nosocomial infections and are known for their capacity to develop multidrug resistance.[4]

Table 1: MIC and MBC Values for Agent 180 Against ESKAPE Pathogens

| Bacterial Strain | Gram Stain | ATCC No. | MIC (µg/mL) | MBC (µg/mL) |

| Enterococcus faecium | Positive | 700221 | 4 | 8 |

| Staphylococcus aureus | Positive | BAA-1717 | 2 | 4 |

| Klebsiella pneumoniae | Negative | 700603 | 8 | 32 |

| Acinetobacter baumannii | Negative | BAA-1605 | 16 | >64 |

| Pseudomonas aeruginosa | Negative | 27853 | 16 | >64 |

| Enterobacter species | Negative | BAA-2469 | 8 | 16 |

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Agent 180:

-

Create a stock solution of Agent 180 in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (broth + inoculum, no agent) and a sterility control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Agent 180 that completely inhibits visible growth of the organism.

-

-

Determining the MBC:

-

Subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto a new, antibiotic-free agar plate.

-

Incubate the agar plate for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Hypothetical Mechanism of Action: Inhibition of Bacterial Topoisomerase

To illustrate the process of mechanism-of-action (MoA) studies, we will hypothesize that Agent 180 functions by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), similar to quinolone antibiotics.[6] These enzymes are essential for managing DNA supercoiling during replication, making them excellent targets for antibacterial agents.

Proposed Inhibitory Pathway

The following diagram illustrates the proposed mechanism where Agent 180 interferes with the DNA cleavage-ligation cycle of DNA gyrase, leading to a stalled replication fork and subsequent cell death.

Caption: Hypothetical pathway of Agent 180 inhibiting DNA gyrase.

Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

-

Reagents and Materials:

-

Purified E. coli DNA gyrase enzyme.

-

Relaxed pBR322 plasmid DNA (substrate).

-

Assay Buffer (containing Tris-HCl, KCl, MgCl₂, ATP, DTT).

-

Agent 180 dissolved in DMSO.

-

Positive control inhibitor (e.g., Ciprofloxacin).

-

Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe).

-

-

Assay Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed pBR322 DNA, and DNA gyrase enzyme.

-

Add varying concentrations of Agent 180 (or Ciprofloxacin/DMSO for controls) to the respective tubes.

-

Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

-

Analysis:

-

Load the reaction products onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Stain the gel and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Agent 180. The concentration that inhibits 50% of the supercoiling activity (IC₅₀) can then be calculated.

-

General Workflow for Antibacterial Agent Characterization

The investigation of a novel antibacterial agent follows a logical progression from initial discovery to preclinical evaluation. The workflow ensures that promising candidates are systematically vetted for efficacy and safety.

Caption: A streamlined workflow for antibacterial agent evaluation.

This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential, balancing efficacy against potential toxicity and the likelihood of resistance development.[7][8] The development of new antibacterial agents is crucial to address the growing threat of antimicrobial resistance.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial agent 180_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of "Antibacterial Agent 180" in Trypanosoma Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 180" is a potent nitroaromatic compound with significant activity against trypanosomatids. It functions as a prodrug, requiring activation by a type I nitroreductase (NTR) enzyme present in Trypanosoma species but absent in mammalian cells.[1][2][3][4] This selective activation leads to the generation of cytotoxic metabolites that are lethal to the parasite, making "this compound" a promising candidate for antitrypanosomal drug development.[3][5]

These application notes provide detailed protocols for the utilization of "this compound" in Trypanosoma cell culture, focusing on determining its efficacy and its application in experimental settings. It is crucial to note that the primary utility of this compound in Trypanosoma culture is as a selective antitrypanosomal agent, not as a broad-spectrum antibacterial for preventing contamination. Standard aseptic techniques should be rigorously followed to prevent bacterial and fungal contamination.

Mechanism of Action

"this compound" is a substrate for a parasitic type I nitroreductase.[5] The activation process is a two-electron reduction of the nitro group on the compound, which occurs under both aerobic and anaerobic conditions. This reduction transforms the prodrug into a highly reactive intermediate. The subsequent breakdown of this intermediate generates cytotoxic species that induce cellular damage and lead to parasite death.[1][2]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Effective Concentration (EC50)

This protocol outlines the steps to determine the EC50 value of "this compound" against a Trypanosoma brucei culture.

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., Lister 427)

-

HMI-9 medium (or other suitable culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (optional, for routine culture maintenance)

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

96-well microtiter plates

-

Resazurin-based viability dye (e.g., AlamarBlue™)

-

Plate reader (fluorometer/spectrophotometer)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Prepare Trypanosoma Culture: Culture T. brucei in HMI-9 medium supplemented with 10% FBS to a mid-log phase density (approximately 1 x 10^5 cells/mL).

-

Prepare Drug Dilutions: Create a serial dilution of the "this compound" stock solution in HMI-9 medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Plate Parasites: Add 100 µL of the T. brucei cell suspension (at 2 x 10^4 cells/mL) to each well of a 96-well plate.

-

Add Drug Dilutions: Add 100 µL of the prepared drug dilutions to the corresponding wells. This will result in a final cell density of 1 x 10^4 cells/mL and the desired final drug concentrations.

-

Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Assay: Add 20 µL of the resazurin-based viability dye to each well and incubate for an additional 4-6 hours.

-

Read Plate: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation:

| Concentration (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98.1 ± 4.8 |

| 1 | 85.3 ± 6.1 |

| 10 | 52.4 ± 3.9 |

| 100 | 15.7 ± 2.5 |

| 1000 | 2.1 ± 0.8 |

Table 1: Example data for EC50 determination of "this compound" against T. brucei.

Protocol 2: Routine Use in Trypanosoma Culture for Selection or Study

This protocol describes the use of "this compound" for applications such as selecting for NTR-expressing parasites or for continuous exposure studies.

Materials:

-

Established Trypanosoma brucei culture

-

HMI-9 medium (or other suitable culture medium)

-

Fetal Bovine Serum (FBS)

-

"this compound" stock solution

-

Appropriate tissue culture flasks

Procedure:

-

Determine Working Concentration: Based on the EC50 value determined in Protocol 1, choose a working concentration suitable for your experiment. For selection, a concentration of 5-10 times the EC50 may be appropriate. For long-term studies, a concentration at or below the EC50 might be used.

-

Prepare Medicated Medium: Add the required volume of "this compound" stock solution to the complete culture medium to achieve the desired final concentration.

-

Culture Maintenance: Subculture the Trypanosoma parasites in the medicated medium following standard cell culture protocols.

-

Monitoring: Regularly monitor the parasite density and morphology. A decrease in cell density is expected upon initial exposure.

-

Subculturing: When subculturing, dilute the parasites into fresh medicated medium.

-

Quality Control: Periodically perform viability assays to ensure the continued efficacy of the agent and to monitor for the development of resistance.

Use as an "Antibacterial Agent"

It is important to reiterate that "this compound" is a selective antitrypanosomal agent and there is no evidence to suggest it has broad-spectrum antibacterial activity against common laboratory contaminants such as E. coli, Staphylococcus, or Mycoplasma. Therefore, it should not be used as a replacement for standard antibiotics like penicillin and streptomycin to prevent bacterial contamination in Trypanosoma cultures. The best practice to avoid contamination is strict adherence to aseptic techniques. If bacterial contamination is a persistent issue, the use of standard, tested antibiotics is recommended, after confirming their compatibility with Trypanosoma culture and the experimental goals.

Summary of Quantitative Data

| Parameter | Value |

| Primary Target | Trypanosoma Type I Nitroreductase |

| Mode of Action | Prodrug activation |

| Recommended EC50 Assay Range | 0.01 nM - 100 µM |

| Typical Incubation Time for EC50 | 48 hours |

Table 2: Key characteristics and recommended parameters for "this compound" in Trypanosoma culture.

References

- 1. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 180" dosage for parasitology research

Agent: Atovaquone (Representative for "Antibacterial Agent 180")

Note on Agent Selection: The designation "this compound" does not correspond to a known compound in publicly available scientific literature. Therefore, these application notes have been developed using Atovaquone as a representative agent. Atovaquone is a well-characterized hydroxynaphthoquinone with broad-spectrum activity against various protozoan parasites, making it a suitable model for this purpose.[1]

Overview and Mechanism of Action

Atovaquone is a potent antimicrobial agent effective against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, and Babesia species.[1][2][3] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain.[4][5][6] Atovaquone is a structural analog of ubiquinone (coenzyme Q) and acts by binding to the cytochrome bc1 complex (Complex III), which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[4][5][7] This ultimately leads to the inhibition of critical metabolic processes, including nucleic acid synthesis.[5][6]

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of Atovaquone against various parasites, as reported in the literature. These values are crucial for determining appropriate experimental concentrations.

| Parasite Species | Strain(s) | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| Plasmodium falciparum | Thai isolates | Radioisotopic Assay | 3.4 ± 1.6 | [8] |

| Plasmodium falciparum | 3D7 (drug-sensitive) | DAPI Growth Assay | Consistent with 0.1-300 nM range | [9] |

| Plasmodium falciparum | L-3, L-16 (chloroquine-susceptible) | Isotopic Assay | 0.978, 0.680 | [10] |

| Plasmodium falciparum | FCM 29 (multidrug-resistant) | Isotopic Assay | 1.76 | [10] |

| Toxoplasma gondii | RH (tdTomato expressing) | Fluorescence-based Proliferation Assay | 0.7 ± 0.1 | [11] |

| Neospora caninum | Tachyzoites in Vero cells | CPRG Assay | 100 - 1.5 nM range | [12] |

Data Presentation: In Vivo Dosage in Animal Models

This table provides examples of Atovaquone dosages used in murine models for parasitology research.

| Animal Model | Parasite | Dosage | Application | Outcome | Reference(s) |

| Gerbils (Meriones unguiculatus) | Babesia divergens | 1.0 - 10 mg/kg | Treatment of acute infection | Effective treatment | [3] |

| Mice | Toxoplasma gondii (reactivated TE) | 50 or 100 mg/kg (daily) | Maintenance therapy | Protection against encephalitis and death | [13] |

Experimental Protocols

This protocol is adapted from standard radioisotopic methods used to determine the IC₅₀ of antimalarial compounds.[8][9][14]

Objective: To determine the concentration of Atovaquone that inhibits 50% of P. falciparum growth in vitro.

Materials:

-

Atovaquone (dissolved in DMSO)

-

P. falciparum culture (synchronized to ring stage)

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI 1640 with appropriate supplements)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Incubator with a standard gas environment (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of Atovaquone in complete medium in a 96-well plate.

-

Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubate the plates at 37°C in a controlled gas environment for 24 hours.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Freeze the plates to terminate the assay.

-

Thaw the plates and harvest the contents onto filter mats using a cell harvester.

-

Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a general framework for assessing the efficacy of Atovaquone in a mouse model of reactivated toxoplasmic encephalitis (TE).[13]

Objective: To evaluate the ability of Atovaquone to prevent the reactivation of T. gondii infection in chronically infected mice.

Materials:

-

Mice latently infected with T. gondii

-

Atovaquone suspension for oral gavage

-

Control vehicle

-

Appropriate animal housing and handling facilities

-

Methods for assessing clinical signs and survival

-

Histopathology equipment for brain tissue analysis

Procedure:

-

Establish a cohort of mice with latent T. gondii infection.

-

Induce reactivation of the infection (e.g., through immunosuppression, if required by the model).

-

Divide the mice into treatment and control groups.

-

Administer Atovaquone orally at the desired dosage (e.g., 50 or 100 mg/kg daily) to the treatment group. Administer the vehicle to the control group.

-

Monitor the mice daily for clinical signs of TE (e.g., neurological symptoms, weight loss) and record survival.

-

At the end of the study period, or upon euthanasia, collect brain tissue for histopathological analysis to quantify the parasite burden and inflammation.

-

Compare the survival rates and brain parasite loads between the treatment and control groups to determine the efficacy of Atovaquone.

Visualizations

Caption: Mechanism of Atovaquone Action in Parasites.

Caption: Workflow for In Vitro Parasite Susceptibility Testing.

References

- 1. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atovaquone ameliorate gastrointestinal Toxoplasmosis complications in a pregnancy model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of atovaquone against the bovine intraerythrocytic parasite, Babesia divergens [pubmed.ncbi.nlm.nih.gov]

- 4. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Modeling the molecular basis of atovaquone resistance in parasites and pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A screen of drug-like molecules identifies chemically diverse electron transport chain inhibitors in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Atovaquone Maintenance Therapy Prevents Reactivation of Toxoplasmic Encephalitis in a Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Measuring TcNTR I Activity with "Antibacterial agent 180"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on unique enzymatic pathways for its survival and proliferation. One such key enzyme is the type I nitroreductase (TcNTR I), an FMN-containing, oxygen-insensitive enzyme.[1] TcNTR I plays a crucial role in the activation of nitroheterocyclic prodrugs, such as benznidazole, which are cornerstones of current Chagas disease therapy.[2][3] The enzyme catalyzes the two-electron reduction of these prodrugs, leading to the formation of cytotoxic metabolites that are lethal to the parasite.[1][2] Given its absence in the human host, TcNTR I represents a prime target for the development of novel trypanocidal agents.[3]

"Antibacterial agent 180" is a novel compound with potential antimicrobial properties. Understanding its interaction with TcNTR I is a critical step in evaluating its therapeutic potential against T. cruzi. This document provides detailed protocols to determine if "this compound" acts as a substrate, an inhibitor, or has no effect on TcNTR I activity. The primary method described is a well-established spectrophotometric assay that monitors the oxidation of NADH.[1][4]

Principle of the Assay

The activity of TcNTR I is determined by measuring the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹ cm⁻¹).[1] In the presence of a suitable substrate, TcNTR I catalyzes the transfer of electrons from NADH to the substrate. This protocol is designed to first assess if "this compound" can act as a substrate for TcNTR I and subsequently to determine if it can inhibit the reduction of a known substrate, such as benznidazole.

Materials and Reagents

-

Recombinant TcNTR I enzyme (purified)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer (pH 7.5)

-

Benznidazole (positive control substrate)

-

"this compound"

-

96-well UV-transparent microplates or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Nuclease-free water

Experimental Protocols

Protocol 1: Determining if "this compound" is a Substrate of TcNTR I

This experiment aims to determine if "this compound" can be directly reduced by TcNTR I, leading to NADH oxidation.

1. Preparation of Reagents:

- 50 mM Tris-HCl (pH 7.5): Prepare and store at 4°C.

- 10 mM NADH Stock Solution: Dissolve NADH powder in nuclease-free water. Prepare fresh and keep on ice.

- 10 mM Benznidazole Stock Solution: Dissolve in a suitable solvent (e.g., DMSO) and dilute in assay buffer.

- 10 mM "this compound" Stock Solution: Dissolve in a suitable solvent (e.g., DMSO or water) and dilute in assay buffer.

- TcNTR I Enzyme Stock: Dilute the purified enzyme in 50 mM Tris-HCl (pH 7.5) to a working concentration (e.g., 20 µg/mL).[1]

2. Assay Setup:

- Set up the reactions in a 96-well plate or cuvettes as described in Table 1.

- The final reaction volume is typically 200 µL or 1 mL.[1]

- Pre-incubate the reaction mixture (buffer, NADH, and substrate/agent) at room temperature for 5 minutes.[1]

Table 1: Reaction Setup for Substrate Identification

| Component | Blank | Negative Control | Positive Control | Test ("Agent 180") |

| 50 mM Tris-HCl (pH 7.5) | To final volume | To final volume | To final volume | To final volume |

| NADH (100 µM final) | ✓ | ✓ | ✓ | ✓ |

| Benznidazole (100 µM final) | - | - | ✓ | - |

| "Agent 180" (100 µM final) | - | - | - | ✓ |

| TcNTR I Enzyme | - | ✓ | ✓ | ✓ |

3. Measurement:

- Initiate the reaction by adding the TcNTR I enzyme.

- Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

- Record the rate of NADH oxidation (ΔA340/min).

4. Data Analysis:

- Calculate the rate of NADH oxidation using the Beer-Lambert law:

- Rate (µmol/min/mg) = (ΔA340/min / 6.22) x (1 / mg of enzyme)

- Compare the rate of the test reaction with the positive and negative controls. A significant increase in the rate of NADH oxidation in the presence of "this compound" compared to the negative control indicates that it is a substrate for TcNTR I.

Protocol 2: Assessing the Inhibitory Effect of "this compound" on TcNTR I Activity

If "this compound" is not a substrate, this experiment will determine if it inhibits the enzymatic activity of TcNTR I using benznidazole as the substrate.

1. Assay Setup:

- Set up reactions with a fixed concentration of benznidazole and varying concentrations of "this compound".

- Refer to Table 2 for the reaction setup.

Table 2: Reaction Setup for Inhibition Assay

| Component | Control | Test (Low "Agent 180") | Test (High "Agent 180") |

| 50 mM Tris-HCl (pH 7.5) | To final volume | To final volume | To final volume |

| NADH (100 µM final) | ✓ | ✓ | ✓ |

| Benznidazole (100 µM final) | ✓ | ✓ | ✓ |

| "Agent 180" | - | Low concentration | High concentration |

| TcNTR I Enzyme | ✓ | ✓ | ✓ |

2. Measurement and Data Analysis:

- Follow the same measurement procedure as in Protocol 1.

- Calculate the percentage of inhibition for each concentration of "this compound":

- % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100

- Plot the % inhibition against the concentration of "this compound" to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 3: Hypothetical Data for Substrate Identification

| Condition | Rate of NADH Oxidation (µmol/min/mg) |

| Negative Control | 0.05 |

| Positive Control (Benznidazole) | 2.50 |

| Test ("Agent 180") | 1.80 |

In this hypothetical example, "this compound" acts as a substrate for TcNTR I.

Table 4: Hypothetical Data for Inhibition Assay

| "Agent 180" Concentration (µM) | Rate of NADH Oxidation (µmol/min/mg) | % Inhibition |

| 0 (Control) | 2.50 | 0 |

| 10 | 1.75 | 30 |

| 50 | 1.25 | 50 |

| 100 | 0.80 | 68 |

In this hypothetical example, the IC50 of "this compound" is 50 µM.

Visualizations

Signaling and Reaction Pathways

Caption: Enzymatic reaction of TcNTR I.

Caption: Hypothetical downstream effects of TcNTR I modulation.

Experimental Workflow

Caption: Experimental workflow for TcNTR I activity measurement.

References

- 1. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Cytotoxicity of "Antibacterial agent 180"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent, including novel antibacterials. "Antibacterial agent 180" must be assessed for its potential to harm host cells, as a favorable therapeutic index (high efficacy against bacteria at concentrations that are non-toxic to mammalian cells) is paramount for clinical success. These application notes provide detailed protocols for a panel of standard in vitro assays to determine the cytotoxic profile of "this compound". The described methods—MTT, LDH, and Annexin V-FITC assays—offer a multi-faceted approach to understanding the agent's effects on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Design and Workflow

A systematic approach is essential for accurately characterizing the cytotoxicity of "this compound". The following workflow outlines the key stages of the assessment process.

Caption: Experimental workflow for assessing the cytotoxicity of "this compound".

Key Cytotoxicity Assays

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][3][4]

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of "this compound". Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][3][4]

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to reduce background noise.[3]

Data Presentation:

| Concentration of "this compound" (µg/mL) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 100 | ||

| X1 | |||

| X2 | |||

| X3 | |||

| X4 | |||

| X5 | |||

| Positive Control |

-

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

-

LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[6][8] A reference wavelength of 680 nm can be used for background correction.[8]

-

Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.

Data Presentation:

| Concentration of "this compound" (µg/mL) | Mean Absorbance (OD 490nm) | Standard Deviation | % Cytotoxicity |

| 0 (Spontaneous Release) | 0 | ||

| X1 | |||

| X2 | |||

| X3 | |||

| X4 | |||

| X5 | |||

| Maximum Release | 100 |

-

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC Assay: Detection of Apoptosis

The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[9] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[10]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with "this compound" for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation:

| Concentration of "this compound" (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | |||

| X1 | |||

| X2 | |||

| X3 |

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxic effects of a compound can be mediated through various signaling pathways, often converging on the mitochondria, leading to apoptosis.[11][12] Understanding which pathways are modulated by "this compound" can provide valuable mechanistic insights.

Caption: A simplified diagram of potential signaling pathways involved in drug-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive cytotoxicological evaluation of "this compound". By employing a combination of assays that interrogate different aspects of cell health, researchers can obtain a detailed understanding of the agent's safety profile. The systematic collection and analysis of these data are indispensable for making informed decisions in the drug development pipeline.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. LDH Cytotoxicity Assay [bio-protocol.org]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. cellbiologics.com [cellbiologics.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. scispace.com [scispace.com]

- 11. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Antimicrobial Effects of Antibacterial Agent 180 in Combination Therapies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapies, where multiple antimicrobial agents are employed to achieve a synergistic effect.[1][2] This strategy can enhance therapeutic efficacy, reduce the required dosage of individual agents, minimize side effects, and potentially circumvent the development of resistance.[1][3] These application notes provide a comprehensive overview of the synergistic potential of the novel investigational compound, Antibacterial Agent 180 , when used in combination with other established antimicrobial agents.

This compound: A Profile

For the purpose of these notes, this compound is a hypothetical, novel antibacterial compound with a unique mechanism of action. It is characterized as a broad-spectrum agent that disrupts bacterial cell membrane integrity. While effective as a monotherapy, its true potential is unlocked in synergistic combinations with antibiotics that target other cellular pathways.

Synergistic Activity of this compound

The synergistic effect of combining two antimicrobial agents is often greater than the sum of their individual effects.[2] This can be quantified using the Fractional Inhibitory Concentration Index (FICI). A synergistic interaction is generally defined by an FICI of ≤ 0.5.[4]

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against MDR Staphylococcus aureus

| Combination (Agent 180 + Antibiotic) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Agent 180 | 16 | - | - | - |

| Vancomycin | 32 | 4 | 0.375 | Synergy |

| Agent 180 in combination | - | 4 | ||

| Agent 180 | 16 | - | - | - |

| Rifampicin | 8 | 1 | 0.375 | Synergy |

| Agent 180 in combination | - | 4 | ||

| Agent 180 | 16 | - | - | - |

| Linezolid | 4 | 2 | 1.0 | Additive |

| Agent 180 in combination | - | 8 |

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against MDR Pseudomonas aeruginosa

| Combination (Agent 180 + Antibiotic) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Agent 180 | 32 | - | - | - |

| Meropenem | 64 | 8 | 0.375 | Synergy |

| Agent 180 in combination | - | 8 | ||

| Agent 180 | 32 | - | - | - |

| Colistin | 4 | 0.5 | 0.375 | Synergy |

| Agent 180 in combination | - | 8 | ||

| Agent 180 | 32 | - | - | - |

| Ciprofloxacin | 16 | 8 | 1.0 | Additive |

| Agent 180 in combination | - | 16 |

Proposed Mechanism of Synergy

The synergistic effect of this compound with other antibiotics is thought to stem from its primary mechanism of action. By disrupting the bacterial cell membrane, Agent 180 increases the permeability of the cell to other antimicrobial compounds.[3] This allows antibiotics that target intracellular components, such as ribosomes or DNA, to accumulate at higher concentrations within the bacterium, thereby enhancing their efficacy.

Caption: Proposed synergistic mechanism of this compound.

Experimental Protocols

The following are detailed protocols for determining the synergistic activity of this compound with other antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.

-

Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (no antimicrobial) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Protocol:

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Along the x-axis, perform serial two-fold dilutions of this compound.

-

Along the y-axis, perform serial two-fold dilutions of the partner antibiotic.

-

This creates a matrix of wells containing various concentrations of both agents.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension (as described in the MIC protocol).

-

Include appropriate controls (growth control, sterility control, and MIC controls for each agent alone).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis and FICI Calculation:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

-

Calculate the FICI:

-

FICI = FIC of Agent A + FIC of Agent B

-

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifference

-

FICI > 4.0: Antagonism

-

-

Caption: Experimental workflow for the checkerboard synergy assay.

Advantages of Combination Therapy with this compound

The use of this compound in combination therapies offers several key advantages in the fight against antimicrobial resistance.

Caption: Key benefits of combination therapy with Agent 180.

Conclusion

The preliminary data and proposed mechanisms strongly suggest that this compound has the potential to be a valuable component of combination therapies for treating infections caused by multidrug-resistant bacteria. Its ability to permeabilize the bacterial cell membrane and enhance the activity of other antibiotics makes it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a standardized framework for the continued investigation of the synergistic properties of this novel agent.

References

- 1. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The future of antibiotics begins with discovering new combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ox.ac.uk [ox.ac.uk]

Application Notes: In Vivo Application of a Novel Antibacterial Agent

An important note for the reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Antibacterial agent 180" for in vivo antibacterial applications. The search results did identify a compound referred to as "this compound (15g)" which is described as a promising antitrypanosomatid agent and a substrate for type I nitro reductases.[1][2] However, detailed in vivo studies against bacterial infections in animal models are not provided for this specific agent.